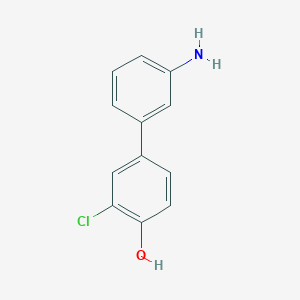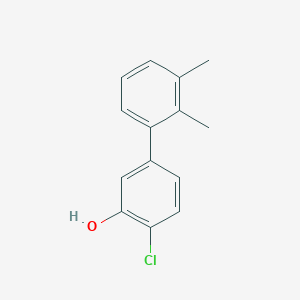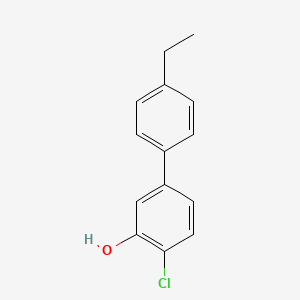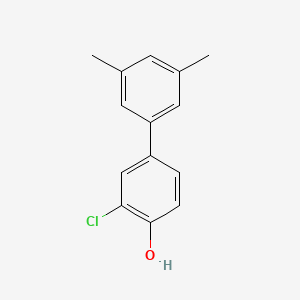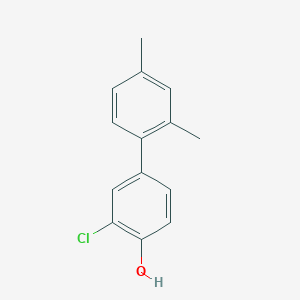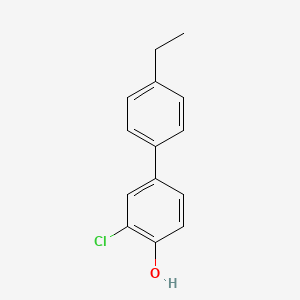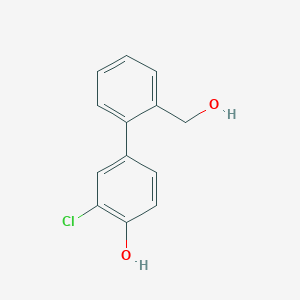
3-Chloro-5-(2,5-dimethylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(2,5-dimethylphenyl)phenol, 95% (3C5DMPP) is a synthetic compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 218.6 g/mol and a melting point of 133-135°C. 3C5DMPP is widely used in research laboratories due to its high purity and availability.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-(2,5-dimethylphenyl)phenol, 95% is not well understood. However, it is believed that the compound acts as a proton donor, donating protons to the active sites of enzymes. This in turn leads to a change in the structure of the enzyme, which causes it to become more active or less active. This can lead to changes in the biochemical and physiological effects of the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(2,5-dimethylphenyl)phenol, 95% are not well understood. However, it has been shown to increase the activity of certain enzymes, such as cytochrome P450 and nitric oxide synthase. It has also been reported to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Chloro-5-(2,5-dimethylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a highly pure compound that is easily accessible, and it is relatively stable and non-toxic. Furthermore, its low cost and availability make it an attractive option for research. However, its mechanism of action is not well understood and the biochemical and physiological effects of the compound are still being studied.
Direcciones Futuras
There are several potential future directions for research on 3-Chloro-5-(2,5-dimethylphenyl)phenol, 95%. These include further studies on its mechanism of action and biochemical and physiological effects, as well as studies on its potential applications in biotechnology, drug design, and drug delivery. Additionally, further research could be carried out on the synthesis of 3-Chloro-5-(2,5-dimethylphenyl)phenol, 95% and its use as a model compound in organic synthesis. Finally, 3-Chloro-5-(2,5-dimethylphenyl)phenol, 95% could be studied for its potential as a therapeutic agent or as a tool for studying the structure and reactivity of organic molecules.
Métodos De Síntesis
3-Chloro-5-(2,5-dimethylphenyl)phenol, 95% can be synthesized from 2,5-dimethylphenol and chloroacetic acid. The reaction involves the nucleophilic addition of the chloroacetic acid to the 2,5-dimethylphenol, followed by an acid-catalyzed dehydration of the resulting product. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and requires a temperature of 80-90°C. The reaction yields a 95% pure product of 3-Chloro-5-(2,5-dimethylphenyl)phenol, 95%.
Aplicaciones Científicas De Investigación
3-Chloro-5-(2,5-dimethylphenyl)phenol, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a model compound for studying the structure and reactivity of organic molecules. It has also been used in biochemistry and molecular biology studies, particularly in studies involving the identification and characterization of enzymes.
Propiedades
IUPAC Name |
3-chloro-5-(2,5-dimethylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-9-3-4-10(2)14(5-9)11-6-12(15)8-13(16)7-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNFRIAQDMWJAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685864 |
Source


|
| Record name | 5-Chloro-2',5'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2,5-dimethylphenyl)phenol | |
CAS RN |
1261897-16-8 |
Source


|
| Record name | 5-Chloro-2',5'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



